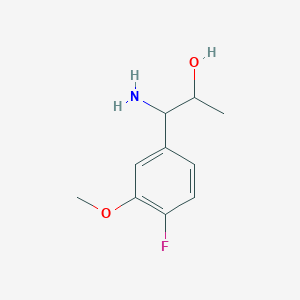

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3 |

InChI Key |

LMEIUXVOCCZTEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)F)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Condensation to Form Imine Intermediate

- Reaction: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde is condensed with a chiral amine, often (R)- or (S)-1-phenylethylamine, under reflux conditions in an aprotic solvent such as toluene.

- Purpose: This step forms a chiral imine intermediate, crucial for controlling the stereochemistry of the final amino alcohol.

- Conditions: Reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.

- Notes: The reaction is typically catalyzed by a mild acid such as p-toluenesulfonic acid to facilitate imine formation.

Reduction of Imine to Amino Alcohol

- Reaction: The imine intermediate is reduced to the corresponding amino alcohol.

- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed, with catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) as an alternative in industrial settings.

- Conditions: Reduction is carried out at mild temperatures (0–40°C) to avoid racemization and side reactions.

- Outcome: This step yields the chiral this compound with high stereoselectivity.

Purification

- Methods: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity and enantiomeric excess.

- Solvents: Ethyl acetate, methanol, or mixtures thereof are typical solvents used for recrystallization.

- Industrial Scale: Advanced purification may involve continuous chromatography or crystallization under controlled temperature to maximize yield and purity.

Alternative Synthetic Route: Nitroalkene Intermediate

- Step 1: Reaction of 4-fluoro-3-methoxybenzaldehyde with nitromethane in the presence of a base forms a nitroalkene intermediate.

- Step 2: The nitroalkene is then reduced (e.g., by NaBH4) to yield the amino alcohol.

- Advantages: This route can be advantageous for certain stereochemical outcomes or when specific substituent patterns are desired.

- Limitations: Requires careful control of reaction conditions to avoid side products.

Summary of Key Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | 4-fluoro-3-methoxybenzaldehyde + chiral amine, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap | Formation of imine intermediate, removal of water |

| Reduction | Sodium borohydride or LiAlH4; or catalytic hydrogenation (Pd/C, H2, 35-55°C) | Stereoselective reduction to amino alcohol |

| Purification | Recrystallization (ethyl acetate, methanol), chromatography | Achieves high purity and enantiomeric excess |

| Alternative route | Nitroalkene intermediate via nitromethane/base, followed by reduction | Alternative synthetic pathway |

Research Findings and Optimization Notes

- Stereochemistry Control: The use of chiral amines in the condensation step is critical for obtaining the desired (1R,2S), (1S,2R), or (1R,2R) stereoisomers, which have different biological activities.

- Yield Optimization: Reflux time, solvent choice, and water removal are optimized to maximize imine formation and minimize side reactions.

- Reduction Selectivity: Catalytic hydrogenation under controlled pressure and temperature can improve stereoselectivity and reduce impurities compared to chemical hydride reductions.

- Purity Assessment: High-performance liquid chromatography (HPLC) and chiral chromatography are used to assess enantiomeric purity and chemical purity.

- Scale-Up Considerations: Industrial processes incorporate continuous flow reactors and advanced purification to enhance throughput and reproducibility.

Data Table: Physicochemical Properties Relevant to Preparation

Chemical Reactions Analysis

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further reduce the compound to form amines or alcohols using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis:

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL serves as a valuable building block in the synthesis of complex organic molecules. Its structure allows for the introduction of functional groups that can be modified further, making it a versatile intermediate in organic synthesis.

Catalytic Applications:

This compound has been utilized in organocatalytic processes, where it acts as a catalyst in various reactions. For instance, its chiral nature can enhance the selectivity of chemical reactions, leading to the formation of enantiomerically enriched products .

Biological Studies

Biochemical Probes:

The compound is employed as a biochemical probe to study interactions with specific molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, which enhances binding affinity to biological targets. Research indicates its potential role in modulating biochemical pathways, such as enzyme inhibition or activation.

Pharmacological Potential:

Preliminary studies suggest that this compound may exhibit pharmacological properties beneficial for therapeutic contexts. Its interactions with neurotransmitter systems indicate potential applications in neurochemistry and metabolic pathways.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Receptor Modulation

In another research project, the compound was tested for its ability to modulate G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. The results indicated that it could act as an allosteric modulator, enhancing or inhibiting receptor activity depending on the concentration used. This property opens avenues for developing novel treatments for central nervous system disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a building block for synthesizing complex organic molecules |

| Catalytic Processes | Used in organocatalytic reactions to enhance selectivity and yield |

| Biochemical Probing | Investigates interactions with enzymes and receptors |

| Pharmacological Research | Explores potential therapeutic applications in neurochemistry and metabolic pathways |

| GPCR Modulation | Functions as an allosteric modulator with implications for CNS disorder treatments |

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

Physicochemical Properties

- Boiling Point: Propan-2-ol derivatives generally exhibit boiling points influenced by substituent polarity. For example, tert-butyl-substituted analogs may have lower volatility due to increased hydrophobicity, whereas the target compound’s polar groups (F, OCH₃) could elevate boiling points slightly compared to non-polar analogs.

- Solubility : The hydrochloride salt in demonstrates enhanced water solubility, whereas bulky substituents (e.g., tert-butyl ) may reduce solubility in polar solvents.

- Stability : Fluorine and methoxy groups in the target compound likely improve resistance to oxidative degradation compared to bromo/iodo analogs .

Biological Activity

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

- Molecular Formula : CHFNO\

- Molecular Weight : 201.23 g/mol

- Functional Groups : Amino group (-NH), hydroxyl group (-OH), and a fluoro-substituted aromatic ring.

This unique structure allows for diverse interactions with biological systems, influencing various biochemical pathways.

This compound's biological activity can be attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and hydroxyl groups suggests potential for hydrogen bonding, which may facilitate binding to active sites on proteins, thereby modulating their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties. For example, in vitro assays have shown that related compounds can reduce cell viability in cancer cell lines such as HeLa and MDA-MB-231, with IC values indicating potent activity .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| This compound | HeLa | < 10 |

| Related Compound A | MDA-MB-231 | 19.6 ± 1.5 |

Antioxidant Activity

The antioxidant potential of the compound has also been assessed using DPPH radical scavenging methods. Results indicate that certain derivatives possess antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Study on Antimicrobial Properties

In a study evaluating the antimicrobial effects of various derivatives, it was found that compounds similar to this compound effectively inhibited biofilm formation by clinical strains of Staphylococcus aureus. The most active compounds demonstrated low hemolytic properties while maintaining significant antibacterial activity .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of related compounds showed promising results against glioblastoma U-87 cells. The study highlighted that modifications in the structure led to increased cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound can be synthesized via reductive amination or nitro-group reduction. For example, a nitro precursor (e.g., 1-(4-fluoro-3-methoxyphenyl)-2-nitropropene) can be reduced using sodium borohydride (NaBH4) in ethanol at 0–5°C for 6–8 hours. Catalytic hydrogenation (Pd/C, H₂, 50 psi) in THF at 25°C may improve enantioselectivity. Chiral HPLC or polarimetry should confirm enantiomeric purity .

- Data Comparison :

| Method | Yield (%) | Enantiomeric Excess (%) | Conditions |

|---|---|---|---|

| NaBH4 Reduction | 65–70 | 85–90 | Ethanol, 0–5°C, 6–8 h |

| Catalytic Hydrogenation | 75–80 | ≥95 | THF, 25°C, 50 psi H₂ |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons (4-fluoro-3-methoxyphenyl): δ 6.8–7.2 ppm (multiplet splitting due to fluorine coupling).

- Methoxy group: δ 3.8–3.9 ppm (singlet).

- Amino and hydroxyl protons: δ 1.5–2.5 ppm (broad, exchangeable).

- IR : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch), 1250 cm⁻¹ (C-F stretch).

- HRMS : Exact mass for C₁₀H₁₃FNO₂ ([M+H]⁺): 212.0984 .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

- Methodology :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during amination.

- Employ low-temperature conditions (<0°C) and aprotic solvents (e.g., THF) to minimize base-catalyzed racemization.

- Monitor reaction progress with chiral stationary-phase HPLC (CSP-HPLC) .

Q. How do steric and electronic effects of the 4-fluoro-3-methoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Analysis :

- The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.

- Methoxy groups enhance para/ortho-directing effects, influencing regioselectivity in substitution reactions. Kinetic studies (e.g., Hammett plots) can quantify substituent effects .

- Experimental Design :

- Compare reaction rates of the compound with analogs (e.g., 4-chloro-3-methoxy derivative) under identical SN2 conditions (e.g., alkylation with methyl iodide in DMF).

Q. What are the challenges in interpreting conflicting biological activity data for this compound in enzyme inhibition assays?

- Data Contradiction Analysis :

- Variability may arise from assay conditions (pH, temperature) or enantiomer-specific activity. For example, the (S)-enantiomer may inhibit β-adrenergic receptors more potently than the (R)-form, as seen in propranolol analogs .

- Resolution Strategy :

- Use enantiopure samples for assays.

- Validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization).

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Protocol :

Prepare solutions in buffers (pH 2–10) and store at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-UV at 254 nm over 14 days.

Identify degradation products using LC-MS/MS.

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.